

Comparative Analysis of SOS1 Inhibitors: NSC-658497 and NSC-674954

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Compound of Interest		
Compound Name:	NSC-658497	
Cat. No.:	B15610092	Get Quote

A detailed comparison of two small molecule inhibitors, **NSC-658497** and NSC-674954, which target the Son of Sevenless homolog 1 (SOS1), a guanine nucleotide exchange factor (GEF) for Ras GTPases. Both compounds were identified through a structure-based virtual screening of the National Cancer Institute (NCI) chemical repository. While both molecules show inhibitory activity against SOS1, **NSC-658497** has been identified as a more potent inhibitor.

Introduction

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are critical regulators of intracellular signaling pathways that control cell proliferation, differentiation, and survival.[1] The activation state of Ras is controlled by GEFs, such as SOS1, which catalyze the exchange of GDP for GTP.[2] Dysregulation of the Ras signaling pathway, often through mutations in Ras or upstream regulators, is a hallmark of many human cancers, making components of this pathway attractive targets for therapeutic intervention.[2] **NSC-658497** and NSC-674954 emerged from a screening campaign to identify small molecule inhibitors of the SOS1-mediated activation of Ras.[2]

Quantitative Data Summary

The following table summarizes the available quantitative data for **NSC-658497** and NSC-674954, highlighting the greater extent of characterization for **NSC-658497**.



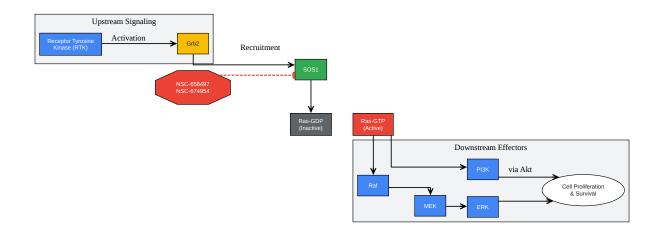
Parameter	NSC-658497	NSC-674954
Target	SOS1 (catalytic site)	SOS1
Inhibition at 100 μM	Complete Inhibitor	Partial Inhibitor
IC50 (FL-GDP Dissociation)	22.2 μM[²]	Not Available
IC50 (TR-GTP Loading)	40.8 μM[2]	Not Available
Binding Affinity (Kd)	~7.0 µM (for SOS1)[2]	Not Available
Mechanism of Action	Binds to the catalytic site of SOS1, competitively inhibiting the SOS1-Ras interaction.[1]	Not fully characterized

Mechanism of Action and Signaling Pathway

NSC-658497 has been shown to bind directly to the catalytic site of SOS1.[1][2] This binding competitively suppresses the interaction between SOS1 and Ras, thereby preventing the exchange of GDP for GTP and maintaining Ras in its inactive state.[1] By inhibiting SOS1, **NSC-658497** effectively blocks downstream signaling through the Ras-Raf-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation and survival.[1][2] The precise mechanism of action for NSC-674954 has not been as extensively detailed, though it is known to partially inhibit the SOS1-catalyzed nucleotide exchange.

Below is a diagram illustrating the SOS1-mediated Ras signaling pathway and the point of inhibition by **NSC-658497** and NSC-674954.





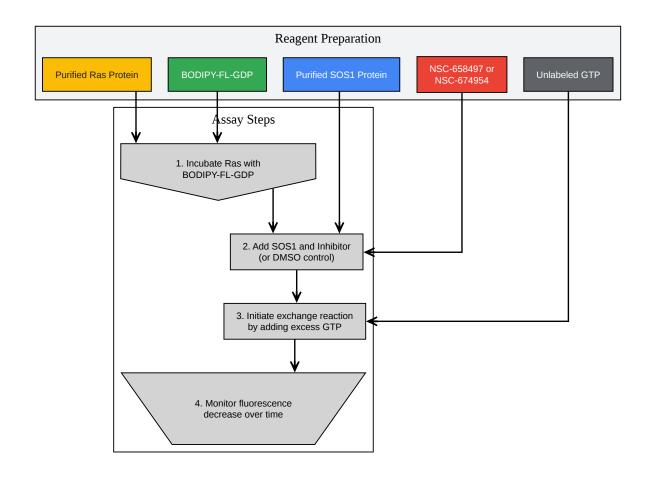
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SOS1-mediated Ras activation and downstream signaling pathways.

Experimental Protocols

The inhibitory activity of **NSC-658497** and NSC-674954 was primarily assessed using fluorescence-based guanine nucleotide exchange assays. The general workflow for such an assay is depicted below.





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References



- 1. Rational design of small molecule inhibitors targeting the Ras GEF, SOS1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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